2-(2,6-Difluorophenyl)acetaldehyde

Physical Property Purification Quality Control

2-(2,6-Difluorophenyl)acetaldehyde (CAS 109346-83-0) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. It is characterized by a 2,6-difluorophenyl substitution pattern on an acetaldehyde moiety.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 109346-83-0
Cat. No. B035264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)acetaldehyde
CAS109346-83-0
Synonyms2-(2,6-DIFLUOROPHENYL)ACETALDEHYDE
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC=O)F
InChIInChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
InChIKeyDOFKLYVOJZKVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Difluorophenyl)acetaldehyde (CAS 109346-83-0) Procurement Guide for Medicinal Chemistry and Material Science Research


2-(2,6-Difluorophenyl)acetaldehyde (CAS 109346-83-0) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . It is characterized by a 2,6-difluorophenyl substitution pattern on an acetaldehyde moiety . This compound is primarily utilized as a reactive building block in organic synthesis, particularly in medicinal chemistry and material science, where the specific positioning of fluorine atoms can influence molecular properties like lipophilicity and metabolic stability .

Why 2-(2,6-Difluorophenyl)acetaldehyde Cannot Be Simply Replaced by Other Difluorophenylacetaldehyde Isomers


The specific substitution pattern of fluorine atoms on the phenyl ring directly impacts the compound's physicochemical properties, which in turn can alter its reactivity, downstream synthetic yields, and biological profile . Therefore, substituting 2-(2,6-Difluorophenyl)acetaldehyde (CAS 109346-83-0) with a different positional isomer—such as the 2,5- (CAS 109346-82-9), 3,5- (CAS 109346-94-3), or 2,4-difluoro (CAS 111991-18-5) variants—is not a straightforward swap. These subtle structural changes can lead to significant differences in boiling points, dipole moments, and steric hindrance, which are critical factors in purification processes, reaction optimization, and the final properties of the synthesized molecules . The following quantitative evidence underscores why precise procurement of the 2,6-isomer is necessary for reproducible and targeted research outcomes.

Quantitative Differentiation Evidence for 2-(2,6-Difluorophenyl)acetaldehyde Against Key Comparators


Comparative Analysis of Predicted Boiling Points at 760 mmHg

The predicted boiling point of 2-(2,6-Difluorophenyl)acetaldehyde (192.9°C at 760 mmHg) differs notably from its close structural isomer, 2-(3,5-difluorophenyl)acetaldehyde (186.9°C at 760 mmHg) . This 6.1°C difference in boiling point can impact purification strategies such as fractional distillation and affect the compound's behavior in gas chromatography, underscoring its unique physical identity for analytical and preparative applications.

Physical Property Purification Quality Control

Variations in Minimum Purity Specifications Across Commercial Sources

The minimum purity specification for 2-(2,6-Difluorophenyl)acetaldehyde varies among suppliers, with one vendor listing 95% and another listing 97% . This 2% absolute difference in purity grade is a critical procurement consideration for experimental reproducibility, as the presence of up to 5% impurities can significantly impact reaction yields or biological assay outcomes.

Quality Assurance Procurement Reproducibility

Predicted Density and Refractive Index as Identity Confirmation Tools

The predicted density of 1.22 g/cm³ and refractive index of 1.474 for 2-(2,6-Difluorophenyl)acetaldehyde provide quantitative benchmarks for quality control. These calculated values serve as initial reference points for confirming the identity of the procured material, distinguishing it from potential mis-shipments or incorrectly labeled isomers.

Quality Control Identity Confirmation Analytical Chemistry

Optimal Application Scenarios for Procuring 2-(2,6-Difluorophenyl)acetaldehyde (CAS 109346-83-0)


As a Unique Building Block in Parallel Medicinal Chemistry Campaigns

In structure-activity relationship (SAR) studies, the 2,6-difluorophenyl motif is a key pharmacophore. Procuring 2-(2,6-Difluorophenyl)acetaldehyde allows for the direct synthesis of target molecules incorporating this specific substitution pattern. The evidence shows that its physical properties, like the 192.9°C boiling point , differentiate it from isomers. Using the correct isomer ensures that the synthesized library is chemically accurate, avoiding the confounded biological data that would result from using an alternative like the 3,5-difluoro isomer, which has a lower boiling point of 186.9°C .

For Precision Synthesis Requiring High Material Purity

For multi-step syntheses where intermediate purity is critical, such as in the preparation of advanced pharmaceutical intermediates or specialty materials, selecting a source with a higher minimum purity specification is essential. The availability of 2-(2,6-Difluorophenyl)acetaldehyde at a 97.0% purity grade offers a tangible advantage over sources providing only 95% purity . This higher initial purity can minimize byproduct formation in subsequent steps and reduce the burden on final purification, thereby improving overall process efficiency and yield.

In Analytical Method Development and Quality Control Protocols

When developing analytical methods like HPLC or GC for reaction monitoring or impurity profiling, having a verified, pure reference standard is essential. The predicted physical constants of 2-(2,6-Difluorophenyl)acetaldehyde—specifically its density (1.22 g/cm³) and refractive index (1.474) —provide foundational data for identity verification and can be used to establish system suitability parameters in quality control laboratories. This ensures that analytical methods are specific and reliable for the intended compound, preventing cross-identification with its structural isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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